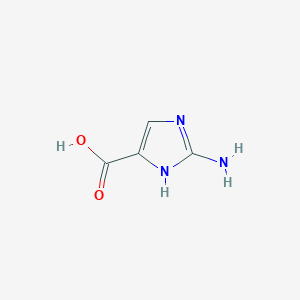
5-Amino-1-methyl-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps, including ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, with a notable total yield of 73.26% (Heng, 2004). Another route involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, to their corresponding 5-cyano esters, showcasing the versatility in the synthesis of pyrazole derivatives (Beck et al., 1988).
Molecular Structure Analysis
Structural elucidation of similar compounds through X-ray diffraction confirmed the molecular structure, offering insights into the spatial arrangement and bonding patterns, which are crucial for understanding the reactivity and interaction with biological targets (李明 et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including reactions with electrophiles, acyl chlorides, and isocyanates, leads to a wide range of compounds with varying functionalities. This versatility is a key aspect of its chemical properties, enabling the synthesis of compounds with potential biological activity (Tanaka et al., 1986).
Physical Properties Analysis
The physical properties, such as crystalline structure and thermal stability, of similar pyrazole derivatives have been characterized. These properties are essential for the development of materials and pharmaceutical compounds, as they influence solubility, stability, and formulation (Minga, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, highlight the potential of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid derivatives in synthesizing a broad range of chemically and biologically relevant molecules. The exploration of these properties is crucial for expanding the applications of pyrazole derivatives in chemistry and biology (Bobko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
5-Amino-pyrazole, einschließlich 5-Amino-1-methyl-1H-pyrazol-4-carbonsäure, sind entscheidend für die Synthese einer Vielzahl von heterocyclischen Verbindungen. Diese Verbindungen sind aufgrund ihrer vielseitigen Funktionalitäten in Pharmazeutika, Polymeren, Farbstoffen und Funktionsmaterialien von großer Bedeutung . Die Fähigkeit, mit 5-Amino-pyrazolen polysubstituierte und fusionierte heterocyclische Gerüste zu konstruieren, ist besonders bemerkenswert, da diese Strukturen in vielen Medikamenten und Naturprodukten vorkommen.
Medizinische Chemie
In der medizinischen Chemie dienen 5-Amino-pyrazole als funktionelle Reagenzien zur Entwicklung biologisch aktiver Verbindungen. Sie werden zur Synthese von Molekülen mit potentiellen therapeutischen Wirkungen verwendet, darunter Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Eigenschaften . Die strukturelle Bedeutung stickstoffhaltiger Heterocyclen in der Medikamentenentwicklung wird durch ihre Prävalenz in von der FDA zugelassenen niedermolekularen Arzneimitteln unterstrichen.
Organische Synthese
Die Vielseitigkeit von 5-Amino-pyrazolen erstreckt sich auf die organische Synthese, wo sie als synthetische Bausteine wirken. Sie ermöglichen die Konstruktion verschiedener organischer Moleküle durch konventionelle Reaktionen, Eintopf-Mehrkomponentenreaktionen, Cyclokondensation, Kaskaden-/Tandem-Protokolle und Kupplungsreaktionen . Diese Vielseitigkeit macht sie zu wertvollen Werkzeugen für Chemiker, die neue Verbindungen entwickeln möchten.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a way that inhibits or activates certain biological processes . The specific interaction and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known biological activities of pyrazole derivatives , it can be inferred that the compound may have potential antiviral, anti-inflammatory, anticancer, and other effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes .
Cellular Effects
The effects of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Its role in metabolic pathways highlights its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
The transport and distribution of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCXLPKLCKSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310440 | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4058-91-7 | |
| Record name | 4058-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)










